molecular formula C20H17ClN4OS2 B2540687 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 1171141-45-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2540687
CAS No.: 1171141-45-9
M. Wt: 428.95
InChI Key: NPLCWSAIAPOJFI-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H17ClN4OS2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Gelators and Non-Covalent Interactions

Research on N-(thiazol-2-yl) benzamide derivatives, closely related to the chemical structure , has revealed their potential as new series of supramolecular gelators. The gelation behavior towards ethanol/water and methanol/water mixtures has been attributed to the role of methyl functionality and multiple non-covalent interactions, including π-π interaction and cyclic N–H⋯N and S⋯O interaction, using a crystal engineering approach (Yadav & Ballabh, 2020).

Anti-Influenza Activity

A study on benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles demonstrated remarkable antiavian influenza virus activity. The compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, showcasing the potential pharmaceutical applications of such derivatives (Hebishy, Salama, & Elgemeie, 2020).

Catalyst-Free Synthesis

The catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement has been documented. This method offers a rapid and mild condition synthesis approach for a novel class of compounds (Liu et al., 2014).

Heterocyclic Synthesis

Research on thiosemicarbazide derivatives, which serve as precursors for synthesizing various heterocyclic compounds, suggests the versatility of such chemical structures in creating a wide range of target compounds with potential antimicrobial assessment (Elmagd et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLCWSAIAPOJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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